![molecular formula C12H8N2OS B2440625 2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile CAS No. 907962-53-2](/img/structure/B2440625.png)

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

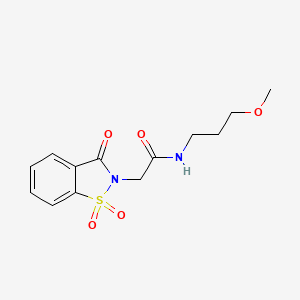

“2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile” is a chemical compound that falls under the category of heterocyclic compounds . It has been the subject of various research studies due to its potential pharmacological properties .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . These reactions are often carried out under microwave irradiation in a one-pot reaction .Molecular Structure Analysis

The molecular structure of “2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile” can be analyzed using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry .Chemical Reactions Analysis

The chemical reactions involving “2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile” often involve condensation with malononitrile and ArOH-type structural motifs under mild conditions . The reaction undergoes an intramolecular cyclization step in which salicylaldehyde’s hydroxyl oxygen (-OH) acts as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile” can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用

One-Pot Synthesis of Derivatives

The compound is used in the one-pot synthesis of 2-amino-4H-chromene derivatives . This process involves a three-component reaction of the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90 °C . The procedure yields the desired products in high-to-excellent yields in short reaction times .

Reusable Magnetic Nanocatalyst

The compound is used in the creation of an effective and reusable magnetic nanocatalyst . This nanocatalyst can be simply restored by a permanent magnetic field and comfortably reused several times without any significant loss of its catalytic activity .

Treatment of Diabetes and Hyperlipidaemia

Derivatives of the compound are used for the treatment of diabetes and hyperlipidaemia . This motivates the synthetic studies and characterization of such compounds .

Cancer Treatment

The compound’s derivatives are also used in cancer treatment . This further motivates the synthetic studies and characterization of such compounds .

Treatment of Menopause Symptoms

Derivatives of the compound are used to treat symptoms associated with menopause . This application further motivates the synthetic studies and characterization of such compounds .

Antimicrobial Properties

2-Amino-4H-chromenes, one of the most well-known chromene derivatives, have attracted much attention for their medicinal and biological activities, such as antimicrobial properties .

Antifungal Properties

2-Amino-4H-chromenes are also known for their antifungal properties .

Anti-inflammatory Properties

2-Amino-4H-chromenes are known for their anti-inflammatory properties .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as 2-amino-4h-chromene derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.

Mode of Action

Based on the structural similarity to 2-amino-4h-chromene derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given the wide range of biological activities exhibited by structurally similar compounds, it is likely that this compound may affect multiple biochemical pathways .

Result of Action

Structurally similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

将来の方向性

特性

IUPAC Name |

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c13-5-8-11-7-3-1-2-4-9(7)15-6-10(11)16-12(8)14/h1-4H,6,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCNPQUIOLSGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)C(=C(S2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2440545.png)

![4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2440547.png)

![Methyl 4-[(5-chloro-2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2440549.png)

![[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride](/img/structure/B2440551.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2440553.png)

![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B2440559.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2440562.png)